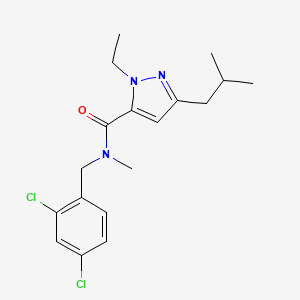

![molecular formula C18H19N3O2 B5578357 1-{4-[4-(3-吡啶甲酰基)-1-哌嗪基]苯基}乙酮 CAS No. 124444-91-3](/img/structure/B5578357.png)

1-{4-[4-(3-吡啶甲酰基)-1-哌嗪基]苯基}乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of derivatives similar to 1-{4-[4-(3-Pyridinylcarbonyl)-1-piperazinyl]phenyl}ethanone involves several steps, typically starting from basic chemical compounds that undergo a series of reactions, including condensations and cyclizations under specific conditions. For example, the microwave-assisted synthesis approach has been utilized for creating compounds with piperidine and phenyl groups, indicating the potential methods that could apply to our compound of interest (Merugu, Ramesh, & Sreenivasulu, 2010).

Molecular Structure Analysis

The molecular structure of compounds similar to 1-{4-[4-(3-Pyridinylcarbonyl)-1-piperazinyl]phenyl}ethanone is characterized by the presence of various functional groups, leading to specific hydrogen-bonding patterns and molecular interactions. For example, studies have shown that the secondary amine and carbonyl groups in similar molecules engage in intra- and intermolecular hydrogen bonding, forming stable structures (Balderson, Fernandes, Michael, & Perry, 2007).

Chemical Reactions and Properties

The chemical properties of similar compounds reveal that they can undergo various chemical reactions, including diazotization, and can react with different reagents to form new derivatives with heterocyclic structures. These reactions often lead to compounds with significant biological or chemical activity (Attaby, Elghandour, Ali, & Ibrahem, 2006).

科学研究应用

电化学合成应用探索了新型取代苯基哌嗪的电化学合成,其中1-{4-[4-(3-吡啶甲酰基)-1-哌嗪基]苯基}乙酮作为新型苯基哌嗪衍生物开发中的前体。该方法提供了一种无试剂、环保的方法,可在环境条件下合成苯基哌嗪衍生物,具有较高的原子经济性和安全的废物 (Nematollahi & Amani, 2011)。

生物活性对1-(1H-吡唑并[3,4-b]吡啶-5-基)乙酮及其衍生物的研究显示出潜在的抗病毒活性,为开发针对病毒的具有潜在治疗应用的新型化合物提供了见解 (Attaby et al., 2006)。此外,含有1-(4-(哌啶-1-基)苯基)乙酮的化合物的合成与抗菌活性有关,突出了其在创建新型抗菌剂中的重要性 (Merugu, Ramesh, & Sreenivasulu, 2010)。

材料科学与聚合物合成在材料科学领域,报道了含有哌嗪/吗啉部分的新型二氢嘧啶酮衍生物的合成。这些化合物采用简单有效的方法合成,展示了1-{4-[4-(3-吡啶甲酰基)-1-哌嗪基]苯基}乙酮在促进材料合成中的多功能性,这些材料在各个工业领域具有潜在应用 (Bhat, Al-Omar, Ghabbour, & Naglah, 2018)。

作用机制

The mechanism of action of “1-{4-[4-(3-pyridinylcarbonyl)-1-piperazinyl]phenyl}ethanone” is not provided in the search results. This could be due to the fact that this compound is part of a collection of unique chemicals provided for early discovery research , and its specific biological or chemical activity may not have been fully explored yet.

未来方向

The future directions for research involving “1-{4-[4-(3-pyridinylcarbonyl)-1-piperazinyl]phenyl}ethanone” are not specified in the search results. Given that this compound is provided for early discovery research , it may be of interest in various scientific investigations, depending on its properties and potential applications.

属性

IUPAC Name |

1-[4-[4-(pyridine-3-carbonyl)piperazin-1-yl]phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2/c1-14(22)15-4-6-17(7-5-15)20-9-11-21(12-10-20)18(23)16-3-2-8-19-13-16/h2-8,13H,9-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJCDTOAABAWUHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80924811 |

Source

|

| Record name | 1-{4-[4-(Pyridine-3-carbonyl)piperazin-1-yl]phenyl}ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80924811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

124444-91-3 |

Source

|

| Record name | Piperazine, 1-(4-acetylphenyl)-4-(3-pyridinylcarbonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124444913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-{4-[4-(Pyridine-3-carbonyl)piperazin-1-yl]phenyl}ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80924811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-ethyl-1-piperazinyl)methyl]-2,6-dimethyl-4-quinolinol](/img/structure/B5578277.png)

![N-[(3-chloro-1-benzothien-2-yl)methyl]-N-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5578290.png)

![5,5'-[1,3-phenylenebis(methylenethio)]bis-1H-1,2,4-triazole](/img/structure/B5578304.png)

![N-{2-[(benzylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B5578322.png)

![7-allyl-6-(2,5-dimethyl-3-furyl)-N-[(5-methyl-2-furyl)methyl]-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5578344.png)

![3-[(1-{[5-(4-methylphenyl)-1H-pyrazol-3-yl]carbonyl}-4-piperidinyl)oxy]pyridine](/img/structure/B5578349.png)

![N-[(3S*,4R*)-1-isonicotinoyl-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5578366.png)

![N-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5578375.png)

![1-benzyl-7-methylpyrido[3,4-d]pyridazine-4,5(3H,6H)-dione](/img/structure/B5578381.png)

![2-{[7-(2-furylmethyl)-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}ethanol](/img/structure/B5578392.png)